6-(piperidin-3-yl)pyrimidin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1368400-42-3 |

|---|---|

Molecular Formula |

C9H13N3O |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

4-piperidin-3-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H13N3O/c13-9-4-8(11-6-12-9)7-2-1-3-10-5-7/h4,6-7,10H,1-3,5H2,(H,11,12,13) |

InChI Key |

OQHOORYDQWVJEB-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)C2=CC(=O)NC=N2 |

Canonical SMILES |

C1CC(CNC1)C2=CC(=O)NC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Privileged Scaffold: A Technical Guide to 6-(piperidin-3-yl)pyrimidin-4(3H)-one and its Therapeutic Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Privileged Pyrimidin-4(3H)-one Core: A Foundation for Drug Discovery

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[3] This fundamental structure is a key component of nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes, underscoring its profound biological relevance.[3][4] The pyrimidin-4(3H)-one tautomer, in particular, is a prevalent scaffold in a vast array of pharmacologically active compounds.[5][6]

The unique physicochemical properties of the pyrimidine scaffold, including its capacity for hydrogen bonding and its role as a bioisostere for the phenyl ring, contribute to its success in drug design.[7] This versatility allows for a wide range of biological activities, including but not limited to:

-

Anticancer: Many pyrimidine derivatives function as antimetabolites or kinase inhibitors.[8][9]

-

Antiviral: The structural similarity to nucleobases allows for the development of potent antiviral agents.[10]

-

Antimicrobial: Pyrimidine-based compounds have shown significant efficacy against various bacterial and fungal strains.[8]

-

Anti-inflammatory: Derivatives of the pyrimidine core have been explored as inhibitors of inflammatory pathways.[8]

The enduring presence of the pyrimidine motif in numerous FDA-approved drugs is a testament to its privileged status in medicinal chemistry.[2][10]

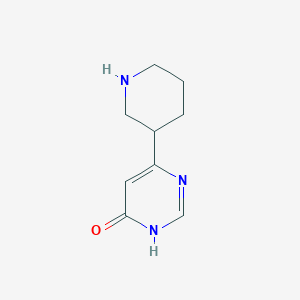

Hypothetical Structure of 6-(piperidin-3-yl)pyrimidin-4(3H)-one

While a specific CAS number is not publicly available, the structure of this compound can be postulated as follows:

Caption: Hypothetical 2D structure of this compound.

The Piperidine Moiety: A Key to Physicochemical and Pharmacokinetic Properties

The piperidine ring is a saturated heterocycle that is frequently incorporated into drug candidates to modulate their properties. Its non-planar, chair-like conformation can provide a three-dimensional scaffold for interacting with biological targets. The inclusion of a piperidine substituent can influence a molecule's:

-

Solubility: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility.

-

Lipophilicity: The overall lipophilicity of the molecule can be fine-tuned by the presence and substitution of the piperidine ring.

-

Pharmacokinetics: The piperidine moiety can impact metabolic stability and membrane permeability.

The "3-yl" substitution pattern on the piperidine ring offers a specific vector for interaction with a target protein, which can be crucial for achieving selectivity and potency.

Synthetic Strategies for Pyrimidin-4(3H)-one Derivatives

The synthesis of pyrimidin-4(3H)-one derivatives is well-established in the chemical literature. A common and versatile approach is the Biginelli reaction, a one-pot multicomponent condensation.[6] While a specific synthesis for this compound is not reported, a general retrosynthetic analysis suggests plausible pathways.

A general synthetic workflow often involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine or a related nitrogen-containing species. For the target molecule, a plausible approach would involve the reaction of a piperidine-containing building block with a pyrimidine precursor.

Caption: General synthetic workflow for pyrimidinone derivatives.

Representative Experimental Protocol: Biginelli-type Condensation

The following is a generalized, representative protocol for the synthesis of a dihydropyrimidinone, which can be subsequently oxidized to the pyrimidinone. This protocol is for illustrative purposes and would require optimization for the specific target molecule.

-

Reaction Setup: To a solution of a β-ketoester (1.0 eq.) in a suitable solvent (e.g., ethanol) is added an aldehyde (1.0 eq.) and urea or thiourea (1.5 eq.).

-

Catalysis: A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃) is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield the dihydropyrimidinone product.

-

Aromatization (if necessary): The isolated dihydropyrimidinone can be aromatized to the corresponding pyrimidinone using a suitable oxidizing agent (e.g., DDQ, MnO₂).

Anticipated Biological Activity and Therapeutic Targets

Given the prevalence of the pyrimidine scaffold in kinase inhibitors, it is highly probable that this compound would exhibit activity in this area.[11][12] The phosphoinositide 3-kinase (PI3K) pathway is a particularly relevant target, as numerous pyrimidine-based molecules have been developed as PI3K inhibitors for the treatment of cancer.[13][14][15]

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[14] Its aberrant activation is a hallmark of many human cancers.

Caption: The PI3K/Akt/mTOR signaling pathway with a hypothetical point of inhibition.

Structure-Activity Relationship (SAR) Considerations

Based on related series of kinase inhibitors, the following SAR insights can be anticipated:

-

Piperidine Substitution: The position and nature of substituents on the piperidine ring can significantly impact potency and selectivity. The nitrogen atom of the piperidine could be a key interaction point or a site for further derivatization to modulate physicochemical properties.

-

Pyrimidine Core: Substitution at other positions on the pyrimidinone ring (e.g., position 2 or 5) would likely alter the electronic properties and steric profile of the molecule, leading to changes in biological activity.

-

Stereochemistry: The stereocenter at the 3-position of the piperidine ring will likely be critical for optimal binding to a target kinase. Enantiomerically pure compounds would be necessary to fully elucidate the SAR.

Conclusion and Future Directions

While "this compound" remains a molecule without extensive public documentation, its constituent parts—the pyrimidin-4(3H)-one core and the piperidine ring—are well-established and highly valued scaffolds in medicinal chemistry. This guide provides a foundational understanding of the potential of this and related structures. The synthetic accessibility of the pyrimidinone core and the proven impact of the piperidine moiety on drug-like properties suggest that this chemical space is ripe for exploration.

Future research should focus on the definitive synthesis and characterization of this compound. Subsequent biological evaluation, particularly in kinase and cancer-related assays, will be crucial to unlocking its therapeutic potential. The insights provided in this guide offer a strategic roadmap for researchers and drug development professionals to navigate this promising area of medicinal chemistry.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijisrt.com [ijisrt.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 10. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06428A [pubs.rsc.org]

In Silico Modeling of 6-(piperidin-3-yl)pyrimidin-4(3H)-one: A Technical Guide to Kinase Fragment Optimization

Executive Summary & Scaffold Significance

The molecule 6-(piperidin-3-yl)pyrimidin-4(3H)-one represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase and poly(ADP-ribose) polymerase (PARP) inhibitor chemical space.[1] Its structural core—a pyrimidinone ring linked to a saturated nitrogen heterocycle—offers a dual-functionality pharmacophore:[1]

-

The Pyrimidin-4(3H)-one Core: A classic bioisostere for the adenine ring of ATP, capable of forming bidentate hydrogen bonds (donor-acceptor motif) with the kinase hinge region.

-

The Piperidin-3-yl Substituent: A solubilizing moiety that introduces a chiral center and a basic amine (

), allowing for electrostatic interactions with conserved aspartate/glutamate residues (e.g., the DFG motif or the

This guide details the in silico protocols required to accurately model this scaffold, addressing specific challenges such as tautomeric enumeration, protonation state management, and enantioselective binding.

Structural Preparation: The Foundation of Accuracy

Inaccurate structural preparation is the primary cause of failure in virtual screening. For this specific scaffold, three variables must be strictly controlled: Tautomerism , Chirality , and Protonation .

Tautomeric Equilibrium Control

The pyrimidinone ring exists in equilibrium between the keto form (4(3H)-one) and the enol form (4-hydroxypyrimidine).

-

Dominant Species: Quantum mechanical studies (DFT B3LYP/6-31G**) confirm that the keto-amino (4(3H)-one) tautomer is energetically favored in both gas and aqueous phases by approximately 3–6 kcal/mol over the enol form.[1]

-

Modeling Consequence: Docking the enol form prevents the formation of the critical N3-H donor interaction with the kinase hinge backbone carbonyl. You must enforce the keto tautomer during library generation.

Stereochemical Enumeration

The attachment of the pyrimidine ring at the C3 position of the piperidine creates a chiral center.

-

Protocol: Both (R) and (S) enantiomers must be generated and docked independently.

-

Biological Relevance: In many kinase pockets, the vector of the piperidine nitrogen will differ significantly between enantiomers, often determining selectivity (e.g., solvent exposure vs. steric clash with the Gatekeeper residue).

Protonation States

At physiological pH (7.4):

-

Piperidine Nitrogen: Protonated (+1 charge).

-

Pyrimidinone Nitrogen (N3): Neutral (part of the amide-like resonance).

-

Risk: Automated preparation tools may incorrectly deprotonate the piperidine or protonate the pyrimidinone oxygen. Manual inspection is required.

Workflow Visualization

The following diagram illustrates the critical preparation steps required before any docking simulation.

Figure 1: Structural preparation workflow ensuring correct tautomer, stereochemistry, and ionization states.

Target Interaction Modeling (Docking)

The Hinge Binding Hypothesis

The pyrimidin-4(3H)-one scaffold mimics the adenine core of ATP.[1] When modeling this against a kinase target (e.g., CDK2, PKA, or PDK1), the binding mode is predictable and serves as a validation metric for your docking pose.

Key Interactions to Monitor:

-

H-Bond Acceptor: The C4=O carbonyl accepts a hydrogen bond from the backbone NH of the hinge residue (e.g., Leu83 in CDK2).

-

H-Bond Donor: The N3-H donates a hydrogen bond to the backbone Carbonyl of the hinge residue (e.g., Glu81 in CDK2).

-

Salt Bridge: The protonated piperidine nitrogen should be oriented towards the conserved Asp residue (DFG motif) or solvent-exposed glutamate residues.

Docking Protocol (Step-by-Step)

Step 1: Grid Generation

-

Center: Centered on the centroid of the co-crystallized ligand (or the ATP binding site).

-

Constraints: Define H-bond constraints on the hinge backbone residues. This forces the docking software to reject poses that do not satisfy the pyrimidinone-hinge interaction.[1]

Step 2: Ligand Sampling

-

Method: Rigid receptor / Flexible ligand.

-

Sampling Precision: High (e.g., XP in Glide or exhaustive search in AutoDock Vina).

-

Post-Docking Minimization: Essential to relax the piperidine ring conformation (chair vs. twisted boat) within the active site.

Step 3: Scoring & Filtering

-

Do not rely solely on the docking score (e.g., -9.5 kcal/mol).

-

Interaction Fingerprint (IFP): Filter poses that lack the dual H-bond to the hinge. Poses missing this are likely artifacts.

Molecular Dynamics (MD) & Solvation

Static docking often fails to account for the explicit water networks that stabilize pyrimidinone derivatives. MD simulations are necessary to validate the stability of the complex.

Simulation Setup

-

Force Field: CHARMM36m or OPLS4 (optimized for small molecule heterocycles).

-

Solvent Model: TIP3P or OPC water box.

-

Duration: Minimum 100 ns production run.

Analysis Metrics

Summarize the trajectory data using the following metrics to determine if the ligand is a "binder":

| Metric | Threshold for Success | Significance |

| RMSD (Ligand) | < 2.5 Å | Indicates the ligand stays in the binding pocket.[1] |

| H-Bond Occupancy | > 60% | The hinge H-bonds (N3-H and C4=O) must be stable.[1] |

| Piperidine Flexibility | RMSF Analysis | High fluctuation suggests the piperidine tail is not anchored (solvent exposed). |

| Water Bridges | Bridging Water | Look for conserved waters connecting the C4=O to the protein backbone. |

Mechanistic Pathway Diagram

The following diagram describes the dynamic interaction logic within the ATP binding pocket.

Figure 2: Interaction network of the scaffold within the kinase ATP-binding pocket.[1]

ADMET & Physicochemical Profiling

While potent binding is necessary, drug-likeness is dictated by ADMET properties.[1] The this compound scaffold is generally highly favorable for lead-like space.[1]

-

Molecular Weight (MW): ~179 Da (Fragment space).

-

cLogP: ~0.5 (Highly soluble).

-

Topological Polar Surface Area (TPSA): ~55 Ų.

-

Blood-Brain Barrier (BBB): The high polarity and basicity may limit passive BBB permeation unless substituted with lipophilic groups.[1]

Optimization Strategy: To move from "Fragment" to "Lead," the piperidine nitrogen is the primary vector for growth.

-

Acylation/Alkylation: Attaching hydrophobic groups to the piperidine N can access the hydrophobic back-pocket (Type II inhibitors) or solvent front, improving potency and tuning LogP.

References

-

Tautomerism of Pyrimidinones: Galvão, T. L., et al.[2][3] "From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium." The Journal of Physical Chemistry A, 2013.[2] Link

-

Kinase Fragment Screening: Lee, A. C., et al. "Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening."[1][4] Bioorganic & Medicinal Chemistry Letters, 2012.[4] Link

-

Scaffold Hopping & Bioisosteres: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

-

Protonation State Modeling: Shelley, J. C., et al. "Epik: a software program for pK a prediction and protonation state generation for drug-like molecules." Journal of Computer-Aided Molecular Design, 2007. Link

Sources

- 1. 3524-87-6|6-Methylpyrimidin-4(3H)-one|BLD Pharm [bldpharm.com]

- 2. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Precision Screening of 6-(piperidin-3-yl)pyrimidin-4(3H)-one Derivatives for PI3K Inhibition

Abstract

The 6-(piperidin-3-yl)pyrimidin-4(3H)-one scaffold represents a privileged pharmacophore in the design of Class I Phosphoinositide 3-kinase (PI3K) inhibitors. Structurally, the pyrimidinone core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region, while the piperidine moiety provides a solubilizing vector that projects towards the ribose-binding pocket. This application note details a rigorous screening cascade for this scaffold, integrating in silico docking, biochemical ADP-Glo™ assays, and Surface Plasmon Resonance (SPR) kinetics. We provide optimized protocols to overcome common challenges such as lipid substrate aggregation and fragment solubility.

Introduction & Structural Rationale

The Pharmacophore

The PI3K ATP-binding pocket is hydrophobic, characterized by a "hinge" region (Val851 in PI3K

-

Hinge Binding: The lactam/lactim tautomerism of the pyrimidin-4(3H)-one allows for a donor-acceptor motif that hydrogen bonds with the backbone amide and carbonyl of the hinge residue (Val851).

-

Growth Vector: The piperidin-3-yl group acts as a handle. The secondary amine allows for rapid derivatization (e.g., urea or amide formation) to reach the affinity pocket or the solvent interface, crucial for improving potency from micromolar (fragment) to nanomolar (lead) levels.

Signaling Context

Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, thereby blocking the recruitment of AKT to the plasma membrane and silencing the PI3K/AKT/mTOR survival pathway.

Figure 1: The PI3K/AKT/mTOR signaling cascade. The P3P-4H scaffold targets the ATP-binding site of PI3K, preventing PIP3 generation.

Experimental Workflow: The Screening Cascade

To validate this compound derivatives, we utilize a funnel approach:

-

Primary Screen (Biochemical): ADP-Glo™ assay to determine IC50 values.

-

Secondary Validation (Biophysical): SPR to determine binding kinetics (

,

Figure 2: Screening cascade for P3P-4H derivatives. Only biochemically active hits proceed to SPR for kinetic characterization.

Protocol 1: Biochemical Screening (ADP-Glo™ Kinase Assay)

Principle: The ADP-Glo™ assay quantifies kinase activity by converting the ADP produced during the phosphorylation reaction back into ATP, which is then detected via a luciferase/luciferin reaction. This is preferred over fluorescence polarization (FP) for fragments because it is less susceptible to autofluorescence interference from high-concentration small molecules.

Reagents & Preparation[1][2][3][4][5][6]

-

Enzyme: Recombinant PI3K

(p110 -

Substrate: PIP2:PS Lipid Kinase Substrate (Promega). Note: PI3K requires lipid vesicles.

-

ATP: Ultra-pure ATP (Promega).

-

Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl

, 100 mM NaCl, 0.03% CHAPS, 1 mM DTT.

Step-by-Step Procedure

-

Lipid Substrate Preparation (Critical Step):

-

Dilute PIP2:PS lipid substrate in Reaction Buffer to 50 µM.

-

Sonicate the lipid mixture for 1 minute in a water bath sonicator. Why? PI3K activity is highly dependent on the curvature and accessibility of lipid micelles. Un-sonicated lipids yield inconsistent data.

-

-

Compound Handling:

-

Dissolve this compound derivatives in 100% DMSO.

-

Prepare a serial dilution (e.g., 10-point, 3-fold dilution) in a 384-well low-volume white plate. Final DMSO concentration in assay must be <2%.[1]

-

-

Kinase Reaction:

-

Add 2 µL of PI3K enzyme (0.5 ng/µL) to the compound wells.

-

Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding (Pre-incubation).

-

Add 2 µL of ATP/Lipid Substrate Mix (20 µM ATP / 50 µM Lipid final).

-

Incubate for 60 minutes at RT.

-

-

ADP Detection:

-

Add 4 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.

-

Read Luminescence on a plate reader (e.g., EnVision or GloMax).

-

Data Analysis

Calculate % Inhibition using the formula:

Protocol 2: Biophysical Validation (Surface Plasmon Resonance)

Principle: While ADP-Glo confirms inhibition, it does not prove direct binding to the target or rule out aggregation artifacts. SPR (e.g., Biacore 8K) measures the binding kinetics. For the P3P-4H scaffold, we expect fast on/off rates typical of fragments.

Chip Preparation

-

Sensor Chip: CM5 (Carboxymethylated dextran).

-

Immobilization: Amine coupling.

-

Ligand: PI3K

(p110 -

Target Density: High density (~4000-6000 RU) is required for fragment screening due to the low molecular weight of the scaffold (~235 Da).

Step-by-Step Procedure

-

Immobilization:

-

Activate flow cell with EDC/NHS (1:1) for 7 minutes.

-

Inject PI3K

(20 µg/mL in Acetate pH 5.0) until target RU is reached. -

Block with Ethanolamine.

-

-

Sample Preparation:

-

Dilute P3P-4H derivatives in Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, 2% DMSO).

-

Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index shifts. This is mandatory for fragments.

-

-

Injection Cycle (Multi-cycle Kinetics):

-

Flow Rate: 30 µL/min.

-

Contact Time: 60 seconds (Association).

-

Dissociation Time: 60 seconds.

-

Regeneration: Usually not needed for fragments (fast off-rate). If necessary, use 10 mM Glycine pH 9.5 (mild).

-

-

Analysis:

-

Zero-adjust (reference subtraction) and solvent-correct data.

-

Fit to a 1:1 Binding Model .[2]

-

Look for "Square Wave" sensorgrams, typical for fragments (rapid equilibrium).

-

Data Interpretation & Troubleshooting

Expected Results Summary

| Parameter | Biochemical (ADP-Glo) | Biophysical (SPR) | Interpretation |

| IC50 / KD | IC50 < 10 µM | KD < 20 µM | Valid Hit. Proceed to optimization. |

| Relationship | IC50 ≈ KD | 1:1 Stoichiometry | ATP Competitive. Mechanism confirmed. |

| Discrepancy | IC50 << KD | No Binding | False Positive. Likely aggregation or interference. |

| Stoichiometry | N/A | Rmax > Theoretical | Non-Specific. Super-stoichiometric binding (aggregation). |

Troubleshooting Guide

-

Problem: High background in ADP-Glo.

-

Cause: ATP contamination or incomplete depletion.

-

Solution: Use "Ultra-Pure" ATP and ensure ADP-Glo Reagent incubation time is strictly followed (40 min).

-

-

Problem: SPR sensorgram shows "drift" or non-return to baseline.

-

Cause: Compound sticking to the matrix or protein instability.

-

Solution: Add 0.05% P20 surfactant; ensure PI3K is stable on the chip (check activity with a reference inhibitor like Wortmannin).

-

-

Problem: Insoluble compounds.

-

Cause: The piperidine tail can be lipophilic depending on substitution.

-

Solution: Verify solubility via nephelometry before screening. Limit DMSO to 2%.

-

References

-

Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual (TM313).

-

Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell.

-

Navratilova, I., & Hopkins, A. L. (2010).[3][4] "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters.

-

Walker, E. H., et al. (1999). "Structural determinants of phosphoinositide 3-kinase inhibition by wortmannin, LY294002, quercetin, myricetin, and staurosporine." Molecular Cell.

Sources

Application Notes and Protocols for the Investigation of 6-(piperidin-3-yl)pyrimidin-4(3H)-one in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Rationale for Targeting Kinase Signaling in Oncology with Novel Pyrimidine Derivatives

The landscape of cancer therapy has been revolutionized by the advent of targeted therapies, particularly small molecule kinase inhibitors. Kinases are a class of enzymes that catalyze the transfer of phosphate groups to specific substrates, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes including proliferation, survival, differentiation, and metabolism. Dysregulation of kinase signaling is a hallmark of many cancers, leading to uncontrolled cell growth and survival.[1][2]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer drugs.[3][4] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal framework for the design of potent and selective inhibitors. Coupled with a piperidine moiety, which can enhance solubility and provide vectors for additional interactions, the resulting piperidinyl-pyrimidine derivatives represent a promising class of compounds for oncological investigation.[5]

This guide focuses on a novel investigational compound, 6-(piperidin-3-yl)pyrimidin-4(3H)-one. While direct studies on this specific molecule are emerging, its structural similarity to known kinase inhibitors suggests a high probability of activity against key oncogenic pathways. Based on extensive research into analogous compounds, we will explore its potential as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT pathway, a critical signaling node frequently hyperactivated in human cancers.[1][2][6][7][8]

Hypothesized Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Cascade

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[7] In many tumors, this pathway is constitutively active due to mutations in key components such as PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[6][8] This sustained signaling promotes cancer progression and can contribute to therapeutic resistance.[1]

We hypothesize that this compound acts as an ATP-competitive inhibitor of PI3K. By occupying the ATP-binding site, it is expected to prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, would block the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent deactivation of the pathway would lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells dependent on this signaling axis.

Visualizing the Target: The PI3K/AKT Signaling Pathway

Figure 1: Hypothesized mechanism of action of this compound.

Experimental Protocols: A Step-by-Step Guide for Cellular Characterization

The following protocols are designed to provide a robust framework for evaluating the anticancer activity of this compound in vitro. It is crucial to include both sensitive and resistant cell lines to understand the compound's spectrum of activity.

Protocol 1: Assessing Antiproliferative Activity using a Luminescent Cell Viability Assay

This protocol determines the concentration-dependent effect of the compound on the growth and viability of cancer cell lines. The CellTiter-Glo® assay is recommended for its high sensitivity and broad linear range.[9]

Principle: The assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels correlates with a reduction in cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3, A549, HCT116)

-

Appropriate cell culture medium with supplements

-

This compound, dissolved in DMSO to a stock concentration of 10 mM

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well plates suitable for luminescence measurements

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium).

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the compound in culture medium. A common starting range is 100 µM to 1 nM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for 72 hours at 37°C, 5% CO₂.

-

-

Assay Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle control wells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) using a non-linear regression curve fit (e.g., in GraphPad Prism).

-

Data Presentation:

| Cell Line | PI3K/PTEN Status | IC₅₀ (µM) of this compound |

| MCF-7 (Breast) | PIK3CA Mutant | Hypothetical Value |

| PC-3 (Prostate) | PTEN Null | Hypothetical Value |

| A549 (Lung) | PIK3CA Wild-Type | Hypothetical Value |

| HCT116 (Colon) | PIK3CA Mutant | Hypothetical Value |

Table 1: Example data table for summarizing the antiproliferative activity.

Protocol 2: Target Engagement and Pathway Modulation via Western Blotting

This protocol assesses whether the compound inhibits the phosphorylation of AKT and its downstream targets, providing direct evidence of on-target activity.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize both the total and phosphorylated forms of a protein, one can determine the extent of pathway inhibition.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 Ribosomal Protein, anti-total-S6, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Treat cells with the compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀) for a specified time (e.g., 2-24 hours). Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again, apply the chemiluminescent substrate, and capture the image using an imaging system.

-

If necessary, strip the membrane and re-probe for other proteins (e.g., total protein or a loading control like GAPDH).

-

Expected Outcome: A dose-dependent decrease in the phosphorylation of AKT and its downstream targets (like S6 ribosomal protein) should be observed, while the total protein levels remain unchanged.

Visualizing the Experimental Workflow

Figure 2: A generalized workflow for the in vitro characterization of a novel kinase inhibitor.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression. Inhibition of the PI3K/AKT pathway is often associated with G1 cell cycle arrest.

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of PI fluorescence in a cell is therefore proportional to its DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G1, S, G2/M).

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in a 6-well plate and treat with the compound at relevant concentrations (e.g., 1x and 2x IC₅₀) for 24-48 hours.

-

Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

-

-

Fixation:

-

Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution.

-

Expected Outcome: An increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases would suggest that the compound induces G1 cell cycle arrest.

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive starting point for the in vitro characterization of this compound. Successful demonstration of dose-dependent antiproliferative activity, on-target modulation of the PI3K/AKT pathway, and induction of cell cycle arrest would provide strong evidence for its potential as an anticancer agent.

Further studies could include:

-

Kinase Profiling: Screening the compound against a broad panel of kinases to determine its selectivity.[10][11]

-

Apoptosis Assays: Directly measuring apoptosis using methods such as Annexin V/PI staining or caspase activity assays.

-

In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in xenograft or patient-derived xenograft (PDX) mouse models.[10]

By systematically applying these methodologies, researchers can rigorously evaluate the therapeutic potential of novel piperidinyl-pyrimidine derivatives and contribute to the development of the next generation of targeted cancer therapies.

References

-

The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PMC. [Link]

-

Full article: PI3K/AKT signaling pathway and cancer: an updated review. Taylor & Francis Online. [Link]

-

PI3K/AKT/mTOR pathway. Wikipedia. [Link]

-

PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. MDPI. [Link]

-

PI3K/AKT Signaling in Cancer | Pathway. PubChem - NIH. [Link]

-

Cell-based test for kinase inhibitors. INiTS. [Link]

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC - NIH. [Link]

-

CHAPTER 2: New Screening Approaches for Kinases. Royal Society of Chemistry. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. SpringerLink. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. [Link]

-

[Webinar] Comparative Cancer Cell Panel Profiling of Recently Approved Kinase Inhibitors. Crown Bioscience. [Link]

-

Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. [Link]

-

Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. ResearchGate. [Link]

-

Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. ScienceDirect. [Link]

-

Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4-d]pyrimidines. MDPI. [Link]

- US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.

- EP0377437B1 - Process for the preparation of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.

Sources

- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. orientjchem.org [orientjchem.org]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. PI3K/AKT Signaling in Cancer | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. [Webinar] Comparative Cancer Cell Panel Profiling of Recently Approved Kinase Inhibitors - Oncolines B.V. [oncolines.com]

protocol for synthesizing 6-(piperidin-3-yl)pyrimidin-4(3H)-one analogs

Application Note: Strategic Synthesis of 6-(Piperidin-3-yl)pyrimidin-4(3H)-one Scaffolds

Executive Summary

The this compound moiety is a privileged pharmacophore in medicinal chemistry, frequently serving as a core scaffold for poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and GPCR modulators. Its structural value lies in the combination of the hydrogen-bond donor/acceptor motif of the pyrimidinone and the solubilizing, vector-positioning capability of the piperidine ring.

This Application Note details a robust, scalable, and enantioselective synthetic protocol . Unlike legacy methods that rely on the non-selective hydrogenation of pyridine precursors, this guide prioritizes a "Protected Precursor Strategy" (Route B). This approach utilizes commercially available chiral nipecotic acid derivatives to establish the piperidine stereocenter before heterocycle formation, ensuring high optical purity and eliminating the risk of over-reduction.

Strategic Analysis & Retrosynthesis

Route Comparison: The "Reduction" vs. "Construction" Dilemma

Historically, these scaffolds were synthesized via the condensation of ethyl nicotinate with acetates, followed by pyrimidine formation and global hydrogenation (Route A).

-

Route A (Legacy): Pyridine Precursor

Pyrimidine-

Flaw: High risk of reducing the pyrimidine double bond (forming dihydropyrimidines) and difficulty in controlling stereochemistry at the piperidine C3 position.

-

-

Route B (Recommended): N-Protected Nipecotic Acid

Retrosynthetic Logic (Graphviz)

Figure 1: Retrosynthetic analysis highlighting the "Construction Strategy" from chiral nipecotic acid.

Detailed Experimental Protocol

Phase 1: Synthesis of the -Keto Ester Scaffold

Objective: Convert N-Boc-nipecotic acid to tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate. Method: Masamune-Brooks Homologation. This method is superior to Claisen condensation for amino-acid derivatives as it suppresses racemization and side reactions.

Reagents:

-

(R)- or (S)-N-Boc-Nipecotic acid (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

Magnesium ethoxide (Mg(OEt)

) or Potassium ethyl malonate/MgCl -

Solvent: Anhydrous THF

Step-by-Step Protocol:

-

Activation: Charge a flame-dried 3-neck flask with N-Boc-nipecotic acid (10.0 g, 43.6 mmol) and anhydrous THF (100 mL). Add CDI (8.5 g, 52.3 mmol) portion-wise at 0°C.

-

Stirring: Warm to room temperature (RT) and stir for 1 hour. Gas evolution (CO

) indicates active acyl imidazole formation. -

Enolate Formation (Separate Vessel): In a separate vessel, prepare the magnesium malonate salt. (Alternatively, use commercially available potassium ethyl malonate (8.9 g, 52.3 mmol) mixed with MgCl

(5.0 g, 52.3 mmol) and triethylamine (15 mL) in THF, stirred for 1 hour). -

Coupling: Transfer the activated acyl imidazole solution via cannula into the magnesium enolate slurry.

-

Reaction: Stir at RT for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Workup: Quench with 1M HCl (carefully, to pH 4) to decarboxylate the intermediate. Extract with EtOAc (3 x 100 mL). Wash combined organics with saturated NaHCO

and brine. -

Purification: Dry over Na

SO-

Expected Yield: 85–92% as a pale yellow oil.

-

Phase 2: Pyrimidine Cyclization

Objective: Condensation of the

Reagents:

- -Keto ester from Phase 1 (1.0 equiv)

-

Formamidine acetate (1.5 equiv) (Use Acetamidine for 2-methyl analogs)

-

Sodium ethoxide (NaOEt) (2.5 equiv) - Freshly prepared preferred

-

Solvent: Absolute Ethanol

Step-by-Step Protocol:

-

Preparation: Dissolve the

-keto ester (5.0 g, 16.7 mmol) in absolute EtOH (50 mL). -

Addition: Add formamidine acetate (2.6 g, 25.0 mmol).

-

Base Addition: Add NaOEt (21 wt% in EtOH, or freshly prepared from Na metal) dropwise at RT.

-

Cyclization: Heat the mixture to reflux (80°C) for 6–8 hours.

-

Checkpoint: The reaction mixture usually turns from clear to deep orange/red.

-

-

Workup: Cool to RT. Concentrate under reduced pressure to remove most EtOH.

-

Neutralization: Redissolve residue in water (30 mL). Acidify carefully with 1M acetic acid to pH ~6. The product often precipitates at this stage.

-

Isolation: Filter the precipitate. If no precipitate forms, extract with DCM/Isopropanol (3:1).

-

Note: The N-Boc group is generally stable to these mild basic reflux conditions, but prolonged heating with strong alkoxides can cause partial cleavage.

-

Expected Yield: 70–80%.

-

Phase 3: Deprotection (Optional)

Objective: Removal of the N-Boc group to yield the free amine.

Protocol:

-

Dissolve the intermediate in DCM (10 mL/g).

-

Add Trifluoroacetic acid (TFA) (1:1 ratio with DCM) at 0°C.

-

Stir for 1 hour at RT.

-

Concentrate in vacuo. Azeotrope with toluene to remove excess TFA.

-

Isolate as the TFA salt or convert to the free base using ion-exchange resin (e.g., Dowex 50W).

Data Presentation & Validation

Analytical Specifications

Use the following table to validate the intermediate and final product.

| Compound | Key 1H NMR Signals (CDCl3/DMSO-d6) | MS (ESI+) m/z | Appearance |

| [M+H]+ ~ 300.1 | Pale Oil | ||

| N-Boc-Pyrimidinone | [M+H]+ ~ 280.1 | White Solid | |

| Final Product (Salt) | [M+H]+ ~ 180.1 | Off-white Solid |

Workflow Diagram (Graphviz)

Figure 2: Sequential workflow for the synthesis of the pyrimidinone core.

Troubleshooting & Safety

-

Issue: Low Yield in Phase 1.

-

Cause: Moisture in THF or incomplete activation of the acid.

-

Fix: Ensure THF is distilled/dried. Verify CO

evolution stops before adding the enolate.

-

-

Issue: Pyrimidine Ring Not Closing.

-

Cause: Old NaOEt or wet ethanol.

-

Fix: Use freshly prepared NaOEt (dissolve Na metal in dry EtOH). Water inhibits the dehydration step of the cyclization.

-

-

Safety:

-

CDI: Reacts vigorously with water releasing CO

. Handle in a fume hood. -

TFA: Corrosive and volatile. Use resistant gloves and proper ventilation.

-

References

-

Masamune, S., et al. "Method for the preparation of beta-keto esters." Angewandte Chemie International Edition in English, vol. 18, no. 1, 1979, pp. 72-74.

- Pinner, A. "Über die Constitution des Pyrimidins." Berichte der deutschen chemischen Gesellschaft, vol. 18, 1885, pp. 759. (Foundational Chemistry for Pyrimidine Synthesis).

-

BenchChem. "Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine."[4] BenchChem Application Library, 2025.

- Jones, R. G. "The Synthesis of Some 6-Substituted Pyrimidines." Journal of the American Chemical Society, vol. 73, no. 11, 1951.

-

PubChem. "Ethyl 3-oxo-3-(pyridin-3-yl)propanoate Compound Summary."[5] National Center for Biotechnology Information, 2025.

Sources

- 1. CN104130256A - Preparation method for pyridine[3, 4-d]pyrimidine-4(3H)-one derivative - Google Patents [patents.google.com]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ethyl 3-oxo-3-(pyridin-3-yl)propanoate | C10H11NO3 | CID 222197 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Efficacy Testing of 6-(piperidin-3-yl)pyrimidin-4(3H)-one

A Framework for Preclinical Evaluation of a Novel Pyrimidine-Based Compound

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology. Compounds such as Palbociclib, a pyridopyrimidine derivative, have demonstrated significant efficacy as cyclin-dependent kinase inhibitors for the treatment of breast cancer[1]. The structural motif of 6-(piperidin-3-yl)pyrimidin-4(3H)-one suggests its potential as a modulator of key cellular signaling pathways, possibly as a kinase inhibitor, given the prevalence of similar structures in this class of therapeutics.[2][3][4][5] This document provides a comprehensive experimental framework for the preclinical evaluation of this novel compound, from initial in vitro characterization to in vivo efficacy assessment. The protocols herein are designed to be robust and self-validating, providing researchers with a clear path to understanding the therapeutic potential of this compound.

Part 1: In Vitro Efficacy Assessment

The initial phase of efficacy testing involves a battery of in vitro assays to determine the compound's biological activity on cultured cancer cells. This multi-pronged approach provides a preliminary understanding of the compound's cytostatic and/or cytotoxic effects.

Cell Viability and Cytotoxicity Assays

The first step is to determine the concentration-dependent effect of the compound on cell viability. A panel of cancer cell lines representing different tumor types should be selected.

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

| Assay Type | Principle | Detection Method | Advantages | Disadvantages |

| MTT Assay | Reduction of yellow tetrazole (MTT) to purple formazan by metabolically active cells. | Spectrophotometer | Fast protocol, high throughput. | Endpoint assay, can overestimate viability. |

| XTT Assay | Reduction of XTT to a water-soluble orange formazan product by actively respiring cells. | Spectrophotometer | High sensitivity, large dynamic range, water-soluble product. | Endpoint assay, can overestimate viability. |

| Luminescent ATP Assay | Measures ATP levels in cell cultures using firefly luciferase. | Spectrophotometer | Sensitive, fast, high-throughput compatible. | Requires cell lysis. |

Cell Proliferation Assays

To specifically measure the anti-proliferative effects of the compound, assays that monitor DNA synthesis are recommended.

Protocol: BrdU Cell Proliferation Assay

This assay detects the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.

-

Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access.

-

Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., HRP).

-

Substrate Addition: Add the enzyme substrate and measure the colorimetric or chemiluminescent signal.

-

Data Analysis: Quantify the amount of BrdU incorporation as a measure of cell proliferation.

Apoptosis Assays

To determine if the compound induces programmed cell death, apoptosis assays are crucial.

Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for various time points (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Cell Cycle Analysis

Understanding the compound's effect on cell cycle progression can provide mechanistic insights.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

PI is a fluorescent dye that binds to DNA, and its fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8]

-

Cell Treatment and Harvesting: Treat cells with the compound and harvest as described previously.

-

Fixation: Fix the cells in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[9]

Caption: Hypothetical Signaling Pathway Targeted by the Compound.

Part 3: In Vivo Efficacy Assessment (Oncology)

Promising in vitro results should be validated in an in vivo model. Cell line-derived xenograft (CDX) models are a standard and reproducible method for early-stage in vivo testing. [10][11] Protocol: Cell Line-Derived Xenograft (CDX) Mouse Model

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width²).

-

Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle.

-

Efficacy Evaluation: Continue treatment for a specified period (e.g., 21-28 days) and monitor tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).

| Parameter | Measurement | Purpose |

| Tumor Volume | Caliper measurements | Primary efficacy endpoint |

| Tumor Weight | Scale measurement at endpoint | Confirmatory efficacy endpoint |

| Body Weight | Regular measurements | Assessment of compound toxicity |

| Survival | Kaplan-Meier analysis | Evaluation of long-term benefit |

Patient-derived xenograft (PDX) models, which involve implanting fresh tumor tissue from patients into mice, can also be considered as they better recapitulate the heterogeneity of human tumors. [12][13]

Caption: In Vivo Xenograft Model Experimental Workflow.

Part 4: Adapting for Neurodegenerative Diseases

The versatility of the pyrimidine scaffold means it could also have applications in neurodegenerative diseases. [14][15][16][17]The experimental setup can be adapted accordingly.

-

In Vitro Models: Utilize neuronal cell lines (e.g., SH-SY5Y) or primary neurons. Induce neurotoxicity with agents like MPP+ for Parkinson's disease models or amyloid-beta for Alzheimer's models. Assess the compound's ability to protect against cell death.

-

In Vivo Models: Employ transgenic mouse models that recapitulate aspects of human neurodegenerative diseases (e.g., APP/PS1 mice for Alzheimer's). [14][16]Assess cognitive function using behavioral tests such as the Morris water maze, Y-maze, or object recognition tests. [18][19][20][21]The Feeding Experimentation Device 3 (FED3) offers a high-throughput option for assessing cognitive performance in mice. [22]

Part 5: Pharmacokinetic (PK) Considerations

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for interpreting efficacy data and for dose selection. [23][24]

-

In Vitro ADME: Conduct assays to determine metabolic stability in liver microsomes and plasma protein binding.

-

In Vivo PK: Administer the compound to rodents and collect blood samples at various time points to determine key PK parameters such as Cmax, Tmax, half-life, and bioavailability. This is particularly important for small molecule kinase inhibitors, which can exhibit high pharmacokinetic variability. [25][26][27]

Conclusion

The experimental framework detailed in these application notes provides a comprehensive and logical progression for evaluating the efficacy of the novel compound this compound. By systematically progressing from in vitro characterization to in vivo validation, researchers can build a robust data package to support the continued development of this promising therapeutic candidate. The inclusion of mechanistic studies and pharmacokinetic profiling will provide a deeper understanding of the compound's biological activity and its potential for clinical translation.

References

- Broad Institute. Animal models of neurodegenerative diseases.

- Abcam. Cell cycle analysis with flow cytometry and propidium iodide.

- National Institutes of Health. Assaying cell cycle status using flow cytometry.

- Frontiers. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery.

- Preclinical Drug Testing Using Xenograft Models.

- NanoCellect. How to Complete Cell Cycle Analysis via Flow Cytometry.

- DNA Measurement and Cell Cycle Analysis by Flow Cytometry.

- A Review on Neurodegenerative Diseases with their Suitable Animal Models.

- Thermo Fisher Scientific. Western Blot Protocols and Recipes.

- Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.

- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models.

- PubMed. Animal models of neurodegenerative diseases.

- Cytiva. Western blot protocol: A simple 7-step guide to protein detection.

- bioRxiv. Examining Cognitive Performance in Mice using the Open-Source Operant Feeding Device FED3.

- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing - Blog.

- OAE Publishing Inc. Animal models for research on neurodegenerative diseases.

- Abcam. Western blot protocol.

- Technical University of Munich. Assessing Cognition in Mice.

- MDPI. Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer.

- Cell Signaling Technology. Western Blotting Protocol.

- Bio-Rad. General Protocol for Western Blotting.

- Reaction Biology. Xenograft Models For Drug Discovery.

- PubMed. Assessing Cognition in Mice.

- Promega Corporation. Cell Viability, Proliferation and Cytotoxicity Assays.

- National Institutes of Health. Assessments of Cognitive Deficits in Mutant Mice.

- Repeated Assessment Of Motor Skills, Mood, & Cognition In Mice l Protocol Preview.

- Sigma-Aldrich. Cell Viability and Proliferation Assays.

- BD Biosciences. Cell Cycle Proliferation | Cell-Based Functional Assay.

- National Institutes of Health. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?

- Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis.

- Springer Nature Experiments. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells.

- Reddit. Simple assays for cell proliferation and Apoptosis.

- AACR Journals. Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle.

- CORE. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology.

- Frontiers. Introduction to small molecule drug discovery and preclinical development.

- 6-[4-(2-PIPERIDIN-1-YLETHOXY)PHENYL]-3-PYRIDIN-4-YLPYRAZOLO[1,5-A]PYRIMIDINE.

- National Institutes of Health. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.

- Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors.

- PubMed. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode.

- MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.

- Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4- d]pyrimidines.

- PubMed. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.

- PubMed. Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors.

- Google Patents. WO2022256680A1 - Pyridopyrimidine derivatives useful as wee1 kinase inhibitors.

Sources

- 1. mdpi.com [mdpi.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Cycle Proliferation | Cell-Based Functional Assay [bdbiosciences.com]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. nanocellect.com [nanocellect.com]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. xenograft.org [xenograft.org]

- 11. blog.crownbio.com [blog.crownbio.com]

- 12. startresearch.com [startresearch.com]

- 13. mdpi.com [mdpi.com]

- 14. Animal models of neurodegenerative diseases. | Broad Institute [broadinstitute.org]

- 15. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]

- 16. A Review on Neurodegenerative Diseases with their Suitable Animal Models – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 17. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. portal.fis.tum.de [portal.fis.tum.de]

- 19. Assessing Cognition in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Assessments of Cognitive Deficits in Mutant Mice - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. Examining Cognitive Performance in Mice using the Open-Source Operant Feeding Device FED3 | bioRxiv [biorxiv.org]

- 23. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]

- 24. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 25. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

- 27. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

application of 6-(piperidin-3-yl)pyrimidin-4(3H)-one in kinase assays

An In-Depth Guide to the Application of 6-(piperidin-3-yl)pyrimidin-4(3H)-one in Kinase Assays

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound, a representative small molecule from the pyrimidine class, in various kinase assay formats. The pyrimidine scaffold is a cornerstone in the development of potent and selective kinase inhibitors, with numerous approved drugs targeting this critical enzyme family.[1][2] Understanding how to accurately characterize the inhibitory potential of such compounds is fundamental to advancing drug discovery programs.[3]

This guide provides not just procedural steps but also the underlying principles and rationale, empowering researchers to design, execute, and interpret kinase inhibition assays with confidence. We will explore three industry-standard, high-throughput assay platforms: luminescence-based ADP detection, Homogeneous Time-Resolved Fluorescence (HTRF), and Mobility-Shift Assays.

Foundational Principles: The Kinase Reaction and Inhibition

Protein kinases are a vast family of enzymes that catalyze the transfer of a γ-phosphate group from ATP to a protein or peptide substrate.[4][5] This phosphorylation event is a primary mechanism of cellular signal transduction, and its dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][6] Small molecule inhibitors, such as those based on the pyrimidine scaffold, are often designed to compete with ATP for binding to the kinase's active site, thereby blocking the phosphorylation reaction.[7][8]

The fundamental kinase reaction can be visualized as follows:

Caption: The fundamental enzymatic reaction catalyzed by a protein kinase.

An effective kinase assay must accurately quantify either the depletion of a reactant (ATP) or the formation of a product (ADP or the phosphorylated substrate).[5] The choice of assay technology depends on factors such as throughput requirements, sensitivity, cost, and the specific kinase-substrate pair.[4]

Application Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)

Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are robust and highly sensitive methods that quantify kinase activity by measuring the amount of ADP produced.[9] The assay is performed in two steps: first, the kinase reaction occurs, and then remaining ATP is depleted. In the second step, the ADP generated by the kinase is converted back into a quantifiable ATP signal via a luciferase-catalyzed reaction.[9][10] The resulting luminescent signal is directly proportional to kinase activity.

Causality and Experimental Choices

-

Two-Step Process: The initial depletion of unused ATP is critical. It ensures that the final luminescent signal is derived only from the ADP produced during the kinase reaction, dramatically increasing the assay's sensitivity and dynamic range.[9]

-

Reagent Stability: The reagents are designed to produce a stable "glow-type" luminescence, providing flexibility in read times and suitability for high-throughput screening (HTS).[11][12]

-

Universality: This method is universal for any kinase/substrate pair because it detects the common product, ADP.[9]

Experimental Workflow

Caption: Workflow for the ADP-Glo™ luminescence-based kinase assay.

Detailed Step-by-Step Protocol

Materials:

-

Kinase: Target kinase of interest (e.g., PI3Kδ)

-

Substrate: Appropriate peptide or protein substrate

-

Test Compound: this compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35[1]

-

ATP: Adenosine 5'-triphosphate, disodium salt

-

Detection Reagents: ADP-Glo™ Kinase Assay Kit (Promega)[9]

-

Plates: White, opaque 384-well assay plates

-

Instrumentation: Luminescence-capable plate reader

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 10 mM stock.

-

Assay Plate Preparation: Add 1 µL of the diluted compounds, vehicle control (DMSO), or no-kinase control (buffer) to the appropriate wells of a 384-well plate.

-

Kinase Reaction Initiation:

-

Prepare a 2X Kinase/Substrate master mix in Assay Buffer.

-

Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[13]

-

Add 10 µL of the 2X Kinase/Substrate mix to each well.

-

Add 10 µL of the 2X ATP solution to initiate the reaction. The final reaction volume is 21 µL.

-

-

Incubation: Seal the plate and incubate at room temperature for 60 minutes. A plate shaker can be used to ensure mixing.

-

Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[1]

Application Protocol: TR-FRET Kinase Assay (HTRF®)

Homogeneous Time-Resolved Fluorescence (TR-FRET) is a highly sensitive, no-wash assay technology ideal for HTS.[6] The HTRF® KinEASE™ platform uses a universal biotinylated peptide substrate and a phosphospecific antibody. The kinase phosphorylates the substrate. Upon addition of detection reagents—a Europium (Eu³⁺) cryptate-labeled antibody and Streptavidin-XL665 (SA-XL665)—an energy transfer (FRET) occurs if the substrate is phosphorylated, generating a specific signal at 665 nm.[14][15]

Causality and Experimental Choices

-

Time-Resolved Fluorescence: This technique minimizes background interference from compound fluorescence or light scatter by introducing a time delay between excitation and emission detection.[6]

-

Ratiometric Detection: The signal is calculated as a ratio of the acceptor (665 nm) and donor (620 nm) emission, which corrects for well-to-well variations and further reduces assay interference.[14]

-

Homogeneous Format: The "mix-and-read" format requires no separation or wash steps, simplifying automation and increasing throughput.[15]

Experimental Workflow

Caption: Workflow for the HTRF® TR-FRET based kinase assay.

Detailed Step-by-Step Protocol

Materials:

-

Kinase and Substrate: Target kinase and a corresponding HTRF® biotinylated peptide substrate (e.g., STK or TK Substrate).

-

Test Compound: this compound

-

Detection Reagents: HTRF® KinEASE™ Kit (Revvity), including Eu³⁺-labeled anti-phospho antibody and SA-XL665.[16]

-

Buffers: Enzymatic buffer and detection buffer provided with the kit.

-

ATP: Adenosine 5'-triphosphate, disodium salt

-

Plates: Low-volume, white 384-well plates

-

Instrumentation: HTRF®-compatible plate reader

Procedure:

-

Reagent Dispensing (Final Volume 20 µL):

-

Add 5 µL of test compound (in enzymatic buffer with DMSO) or controls to each well.

-

Add 5 µL of the Kinase/Substrate-biotin mix (prepared in enzymatic buffer) to all wells.

-

-

Kinase Reaction Initiation: Add 10 µL of ATP solution (prepared in enzymatic buffer) to all wells to start the reaction.

-

Incubation: Seal the plate and incubate at room temperature for the optimized time (e.g., 30-60 minutes).

-

Detection:

-

Final Incubation: Seal the plate, protect from light, and incubate at room temperature for 60 minutes to allow for binding and signal development.[14]

-

Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm and 665 nm after excitation at 337 nm.[14]

Application Protocol: Mobility-Shift Kinase Assay

Mobility-Shift Assays (MSA), often performed on microfluidic chip-based platforms like the Caliper LabChip system, provide a direct measurement of kinase activity by physically separating the substrate and the phosphorylated product.[18][19] A fluorescently labeled peptide substrate is used. The addition of a phosphate group by the kinase alters the net charge of the peptide, causing it to migrate at a different velocity in an electric field. The amounts of substrate and product are quantified by laser-induced fluorescence, and the percent conversion is calculated.[20]

Causality and Experimental Choices

-

Direct Detection: This method directly measures both substrate and product, providing a ratiometric readout that is highly robust and less prone to artifacts from colored or fluorescent compounds.[21]

-

Label-Free (for Antibody): Unlike immunoassays, MSA does not require a specific antibody for each phosphosite, which can significantly accelerate assay development for novel targets.

-

Rich Data: The direct detection allows for detailed kinetic analysis and mode-of-inhibition studies.

Experimental Workflow

Caption: Workflow for a microfluidic Mobility-Shift Assay (MSA).

Detailed Step-by-Step Protocol

Materials:

-

Kinase: Target kinase of interest

-

Substrate: Specific, fluorescently labeled peptide substrate

-

Test Compound: this compound

-

Assay Buffer: Typical kinase buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.015% Brij-35)

-

ATP: Adenosine 5'-triphosphate, disodium salt

-

Stop Buffer: Assay buffer containing a high concentration of EDTA (e.g., 40-100 mM).[20]

-

Plates: 384-well polypropylene plates

-

Instrumentation: Microfluidic mobility-shift detection system (e.g., PerkinElmer EZ Reader or SCIEX BioPhase 8800).[19]

Procedure:

-

Compound Plating: Dispense serial dilutions of this compound or DMSO controls into the assay plate. Keep the final DMSO concentration consistent across all wells, typically ≤1%.[4][20]

-

Reaction Mix Preparation: Prepare a master mix containing the kinase enzyme and the fluorescent peptide substrate in assay buffer.

-

Reaction Initiation: Add the kinase/substrate mix to the wells, followed by the ATP solution to start the reaction.

-

Incubation: Incubate the plate at room temperature for an appropriate duration (e.g., 60-120 minutes) to achieve ~20-30% substrate conversion in the uninhibited (DMSO) control wells.

-

Reaction Termination: Add Stop Buffer to all wells to quench the reaction. The plate is now stable for reading.[20]

-

Data Acquisition: Place the plate into the instrument. The instrument's software will control the process of sipping samples from each well, performing the electrophoretic separation on the microfluidic chip, and detecting the fluorescent peaks corresponding to the substrate and product.[20]

Data Presentation and Analysis

Regardless of the assay platform, the ultimate goal is to determine the inhibitory potency of this compound, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

-

Calculate Percent Inhibition:

-

Use the signals from control wells to define the assay window.

-

0% Inhibition (High Signal/Activity): DMSO vehicle control (Max Signal).

-

100% Inhibition (Low Signal/Activity): No-kinase control or a known potent inhibitor (Min Signal).

-

Percent Inhibition = 100 * (1 - [Signal_Compound - Signal_Min] / [Signal_Max - Signal_Min])

-

Note: For ATP depletion assays like Kinase-Glo®, where inhibition leads to a higher signal, the formula is adjusted accordingly.

-

-